molecular formula C15H22N2O B13421160 (R)-Mepivacaine CAS No. 34811-66-0

(R)-Mepivacaine

Cat. No.: B13421160
CAS No.: 34811-66-0
M. Wt: 246.35 g/mol
InChI Key: INWLQCZOYSRPNW-CYBMUJFWSA-N
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Description

(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is structurally related to lidocaine, a well-known local anesthetic, and shares some similar properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with ®-1-methylpiperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperidine carboxamides.

Scientific Research Applications

(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a local anesthetic and antiarrhythmic agent, similar to lidocaine. Researchers investigate its efficacy, safety, and pharmacokinetic properties.

    Pharmacology: It is used in pharmacological studies to understand its effects on ion channels, particularly sodium channels, and its potential therapeutic applications in treating cardiac arrhythmias.

    Biology: The compound is explored for its interactions with biological membranes and its ability to modulate cellular signaling pathways.

    Industry: In the chemical industry, it is used as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide involves its interaction with sodium channels in nerve and cardiac cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing the initiation and propagation of action potentials. This results in its anesthetic and antiarrhythmic effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flux and membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: A widely used local anesthetic and antiarrhythmic agent with a similar structure and mechanism of action.

    Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

    Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.

Uniqueness

(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide is unique due to its specific stereochemistry and structural modifications, which may result in distinct pharmacological properties

Properties

CAS No.

34811-66-0

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m1/s1

InChI Key

INWLQCZOYSRPNW-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C

Origin of Product

United States

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